Welcome to the BenchChem Online Store!
molecular formula C8H7F3O2 B8472834 4-Methyl-3-(trifluoromethoxy)phenol

4-Methyl-3-(trifluoromethoxy)phenol

Cat. No. B8472834
M. Wt: 192.13 g/mol
InChI Key: KKBOIPXCVWIHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09422252B2

Procedure details

A solution of 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (210 g, 1 equiv) in ethanol: acetic acid 3:1 (1050 Lt) was treated with Pd/C 5% catalyst-50% wet (21 g) and stirred at 800 rpm under 5 bar of hydrogen for 2.5 hrs. A second aliquot of Pd/C 5% catalyst-50% wet (33.6 g) was then added and the mixture subjected to the same hydrogenation conditions until reaching 22 hrs in total. The reaction mixture was filtered on a charcoal cartridge and washed with ethanol (525 mL). The resulting clear solution was concentrated to ca. 420 mL and the residue diluted with ethyl acetate (1050 Lt) and an aqueous 10% solution of ammonium chloride (525 mL). The phases were allowed separating and the organic one washed with water (2×525 mL), dried over sodium sulfate, filtered and concentrated to dryness. The title compound was obtained as colorless oil (196 g).
Quantity
210 g
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1.[H][H]>C(O)C.C(O)(=O)C.[Pd]>[CH3:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][C:4]=1[O:10][C:11]([F:12])([F:13])[F:14] |f:2.3|

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
OC1=CC(=C(C=O)C=C1)OC(F)(F)F
Name
ethanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered on a charcoal cartridge
WASH
Type
WASH
Details
washed with ethanol (525 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting clear solution was concentrated to ca. 420 mL
ADDITION
Type
ADDITION
Details
the residue diluted with ethyl acetate (1050 Lt)
CUSTOM
Type
CUSTOM
Details
The phases were allowed separating
WASH
Type
WASH
Details
the organic one washed with water (2×525 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)O)OC(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 196 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.